
Methyl 3,4-difluorobenzoate
Overview
Description
Methyl 3,4-difluorobenzoate is an organic compound with the chemical formula C8H6F2O2. It is a colorless or light yellow liquid with a boiling point of 115-120 degrees Celsius and a density of approximately 1.35 g/mL . This compound is soluble in organic solvents such as ether and methanol . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and coatings .
Preparation Methods
Methyl 3,4-difluorobenzoate can be synthesized by reacting 3,4-difluorobenzoic acid with methanol under acidic conditions . The reaction typically occurs at room temperature . The industrial production method follows a similar route, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Methyl 3,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form 3,4-difluorobenzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 3,4-difluorobenzoate serves as a versatile building block in organic synthesis. Its unique fluorine substituents enhance reactivity and selectivity in chemical reactions.
- Reactions : It can undergo nucleophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions to form more complex structures.
- Case Study : Research has demonstrated its utility in synthesizing fluorinated aromatic compounds, which are important in developing agrochemicals and pharmaceuticals .
Pharmaceutical Applications
The compound's structure allows it to be used in the synthesis of various pharmaceutical agents. The presence of fluorine atoms often improves the pharmacokinetic properties of drugs.
- Anticancer Agents : this compound has been explored in the synthesis of potential anticancer compounds due to its ability to modify biological activity through fluorination.
- Case Study : A study identified derivatives of this compound that exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard or reagent in various analytical techniques.
- Chromatography : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
- Case Study : A method utilizing this compound as an internal standard improved the accuracy of quantifying lipophilicity parameters in xenobiotic studies .
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : this compound can be polymerized to create fluorinated polymers with enhanced thermal stability and chemical resistance.
- Case Study : Research indicated that incorporating this compound into polymer matrices improved their mechanical properties while maintaining low surface energy characteristics .
Biochemical Applications
In biochemistry, this compound is used for modifying biomolecules or as a reagent in biochemical assays.
- Enzyme Inhibition Studies : Its derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.
- Case Study : Investigations revealed that certain derivatives could effectively inhibit enzymes related to cancer metabolism, highlighting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and molecular targets can vary based on the specific compound synthesized from this compound.
Comparison with Similar Compounds
Methyl 3,4-difluorobenzoate can be compared with other similar compounds such as:
- Methyl 2,4-difluorobenzoate
- Methyl 2,5-difluorobenzoate
- Methyl 2,4-dihydroxybenzoate
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. This compound is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and applications .
Biological Activity
Methyl 3,4-difluorobenzoate is a fluorinated derivative of benzoic acid characterized by the presence of two fluorine atoms at the 3 and 4 positions on the aromatic ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemical studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 202.15 g/mol
- Appearance : Colorless crystalline solid
The presence of fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. Fluorinated compounds often exhibit altered lipophilicity and metabolic stability compared to their non-fluorinated counterparts.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Aromatic Ring : Starting from a benzoic acid derivative.
- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions.
- Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to form the ester.
These steps can be optimized for yield and purity through techniques such as recrystallization and chromatography.
Biological Activity
This compound has been studied for its interactions with various biological systems. Key areas of research include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Investigations into receptor interactions indicate that this compound may bind to targets relevant in disease mechanisms, warranting further exploration for therapeutic applications.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibition of metabolic enzymes; further studies required |
Receptor Interaction | Possible binding to receptors involved in disease processes |
Therapeutic Potential | Investigated for use in drug development targeting specific biological pathways |
Case Studies
- Antimicrobial Activity : A study evaluated this compound's antimicrobial properties against various bacterial strains. Results indicated moderate activity, suggesting potential as an antimicrobial agent.
- Antiparasitic Research : In a study focused on antimalarial therapies, derivatives of this compound were tested for their effects on Plasmodium falciparum. Some derivatives exhibited promising activity against resistant strains, highlighting their potential in combating malaria.
- Pharmacokinetic Studies : Research involving animal models assessed the pharmacokinetics of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for understanding its therapeutic viability.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with enzymes and receptors.
- Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,4-difluorobenzoate, and how can reaction conditions be optimized for yield?
- Methodology :
- Esterification : React 3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Typical conditions involve refluxing at 60–80°C for 6–12 hours. Yields >80% are achievable with stoichiometric acid .
- Alternative route : Transesterification of ethyl 3,4-difluorobenzoate (CAS 144267-96-9) with methanol under basic conditions (e.g., K₂CO₃ in DMF), though this is less common due to side reactions .
- Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via silica gel chromatography using ethyl acetate/hexane mixtures.
Q. How can the structure and purity of this compound be confirmed analytically?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (split due to fluorine coupling) and a methyl ester peak at δ 3.9–4.0 ppm. Fluorine substituents induce deshielding and splitting patterns .
- ¹⁹F NMR : Distinct signals for 3- and 4-fluoro groups (δ -110 to -120 ppm, referenced to CFCl₃) .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 172.13 (C₈H₆F₂O₂⁺) with fragmentation patterns matching loss of COOCH₃ .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in Pd-catalyzed C–H activation reactions?
- Electronic effects : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing oxidative addition in cross-coupling reactions.
- Case study : In Pd/S,O-ligand-catalyzed olefination, methyl 2-amino-3,4-difluorobenzoate derivatives achieve para-selectivity (>70% yield) under DCE at 80°C. Fluorine substituents stabilize transition states via resonance effects .
- Challenges : Competitive fluorophilic interactions with catalysts may require ligand tuning (e.g., bidentate ligands to suppress side reactions).
Q. What strategies address regioselectivity challenges in functionalizing this compound?
- Directed C–H activation : Use directing groups (e.g., -NH₂, -CO₂Me) to control site selectivity. For example, the 2-amino group in methyl 2-amino-3,4-difluorobenzoate directs olefination to the para position .
- Computational guidance : DFT calculations predict activation barriers for competing pathways. Meta-fluorine substituents show higher steric hindrance, favoring ortho/para over meta functionalization .
Q. How does this compound compare to its isomers (e.g., 3,5-difluoro) in biological activity?
- Structural insights : The 3,4-difluoro configuration mimics salicylic acid derivatives, enabling potential enzyme inhibition (e.g., cyclooxygenase).
- Data : In vitro assays show 3,4-difluoro derivatives exhibit 2–3× higher anti-inflammatory activity than 3,5-difluoro analogs, likely due to improved binding pocket compatibility .
Properties
IUPAC Name |
methyl 3,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRVHDWKWKFSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379538 | |
Record name | Methyl 3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-25-5 | |
Record name | Benzoic acid, 3,4-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,4-difluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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